molecular formula C20H34O5 B12513042 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

Cat. No.: B12513042
M. Wt: 354.5 g/mol
InChI Key: CIMMACURCPXICP-MLHJIOFPSA-N
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Description

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid is a complex organic compound known for its significant role in various biochemical processes. This compound is a prostanoid, a subclass of eicosanoids, which are signaling molecules involved in numerous physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid typically involves multiple steps, including the esterification of long-chain fatty acids obtained from the diet . The specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of carnitine palmitoyltransferase 1 (CPT1) to convert the compound into its acylcarnitine form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include different oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. It is transported into the mitochondria by carnitine palmitoyltransferase 1 (CPT1), where it undergoes further metabolic processes . The compound’s effects are mediated through its role in signaling pathways, influencing various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other prostanoids and eicosanoids, such as:

  • Prostaglandin E2 (PGE2)
  • Prostaglandin F2α (PGF2α)
  • Thromboxane A2 (TXA2)

Uniqueness

What sets 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid apart is its specific structure and the unique pathways it influences. Its role in mitochondrial transport and metabolism distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,18-/m0/s1

InChI Key

CIMMACURCPXICP-MLHJIOFPSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O

Origin of Product

United States

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